molecular formula C5H3ClF4O2 B12658290 Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate CAS No. 84145-19-7

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate

Cat. No.: B12658290
CAS No.: 84145-19-7
M. Wt: 206.52 g/mol
InChI Key: HLZZKBZAPCCVIE-UHFFFAOYSA-N
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Description

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H3ClF4O2. . This compound is characterized by its unique structure, which includes both vinyl and fluorinated groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.

    Addition Reactions: Reagents such as bromine, chlorine, and hydrogen chloride are used.

Major Products Formed

Scientific Research Applications

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Vinyl 3-chloro-2,2,3,3-tetrafluoropropanoate
  • Vinyl 3-chloro-2,2,3,3-tetrafluorobutanoate
  • Vinyl 3-chloro-2,2,3,3-tetrafluoropentanoate

Uniqueness

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is unique due to its specific combination of vinyl and fluorinated groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is an organofluorine compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to a class of compounds known as fluorinated esters. The presence of fluorine atoms significantly influences the compound's reactivity and biological behavior. The structural formula can be represented as follows:

C5H2ClF4O2\text{C}_5\text{H}_2\text{ClF}_4\text{O}_2

The fluorinated moieties enhance lipophilicity and alter electronic properties, which may affect interactions with biological targets.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Fluorinated compounds often interact with enzymes by mimicking natural substrates. For instance, studies have shown that fluoroacetate can inhibit the citric acid cycle by competing with acetyl-CoA for enzyme binding sites . This mechanism may be relevant for this compound as well.
  • Receptor Interaction :
    • Research indicates that fluorinated analogues of neurotransmitters can alter binding affinities at adrenergic receptors . The introduction of fluorine can modify the electronic distribution in the molecule, potentially enhancing its binding to specific receptors involved in physiological processes.
  • Toxicological Effects :
    • The toxicity profile of this compound is significant. Similar compounds have been shown to disrupt metabolic pathways in cells. For example, fluoroacetate is converted to fluoroacetyl-CoA in vivo, leading to cellular toxicity through inhibition of key metabolic enzymes .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values were determined using MTT assays across different concentrations. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
    A54920
  • Animal Models :
    • In a murine model investigating the compound's effects on tumor growth, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analysis revealed apoptotic changes in tumor tissues.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Acute Toxicity : LD50 values were established in rodent models showing moderate toxicity.
  • Chronic Exposure : Long-term exposure studies indicated potential neurotoxic effects and disruptions in metabolic functions similar to those observed with other organofluorines.

Properties

CAS No.

84145-19-7

Molecular Formula

C5H3ClF4O2

Molecular Weight

206.52 g/mol

IUPAC Name

ethenyl 3-chloro-2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C5H3ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H,1H2

InChI Key

HLZZKBZAPCCVIE-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C(F)(F)Cl)(F)F

Origin of Product

United States

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